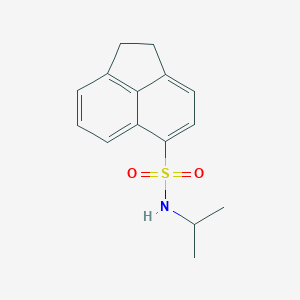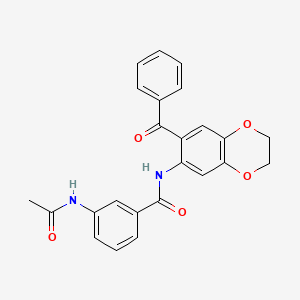![molecular formula C20H15FN2O6 B11064751 Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11064751.png)
Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique structure that combines a benzofuran core with fluorinated phenyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism by which Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-(4-fluorophenyl)pyrimidine: Shares the fluorophenyl group but has a different core structure.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the complex benzofuran core.
Uniqueness
Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate stands out due to its combination of a benzofuran core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications. Its unique structure offers distinct advantages in terms of reactivity, stability, and potential biological activity .
Properties
Molecular Formula |
C20H15FN2O6 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C20H15FN2O6/c1-26-19(24)13-10-7-11-14(15(18(23)28-11)20(25)27-2)12(16(10)29-17(13)22)8-3-5-9(21)6-4-8/h3-7H,22-23H2,1-2H3 |
InChI Key |
VPUCITJJMVQFJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OC)N)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11064695.png)

![(4E)-2-(4-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11064707.png)

![4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine](/img/structure/B11064714.png)
![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11064732.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)
![Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11064748.png)
![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)
![3',5'-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064774.png)
